4-Bromo-2-methylphenyl isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-isothiocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASXCQRGYJGIKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172834 | |
| Record name | 4-Bromo-1-isothiocyanato-o-toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19241-38-4 | |
| Record name | 4-Bromo-1-isothiocyanato-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19241-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-isothiocyanato-o-toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-1-isothiocyanato-o-toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-isothiocyanatotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.991 | |
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Significance of Aryl Isothiocyanates in Organic Synthesis and Medicinal Chemistry
Aryl isothiocyanates are a class of organic compounds characterized by an aromatic ring attached to the -N=C=S functional group. Their importance in contemporary chemical science is twofold, spanning both organic synthesis and medicinal chemistry.
In organic synthesis, aryl isothiocyanates serve as pivotal intermediates. beilstein-journals.org Their high reactivity allows them to readily react with nucleophiles, making them valuable precursors for a wide array of sulfur- and nitrogen-containing heterocyclic compounds. beilstein-journals.orgmdpi.com They are frequently used in the synthesis of molecules like thioureas, thiocarbamates, and dithiocarbamates. ontosight.ai The versatility and reactivity of the isothiocyanate group have established these compounds as essential tools for constructing complex molecular architectures. mdpi.comarkat-usa.org
In the field of medicinal chemistry, isothiocyanates, including aromatic variants, are recognized for their significant biological activities. organic-chemistry.org Many are naturally occurring compounds found in cruciferous vegetables and are associated with various health benefits. beilstein-journals.orgmdpi.com Research has demonstrated that isothiocyanates exhibit a range of bioactivities, including anticarcinogenic, anti-inflammatory, antimicrobial, and antioxidative properties. mdpi.comchemrxiv.orgrsc.org This has led to the synthesis of numerous analogues containing the isothiocyanate motif for potential medical applications. beilstein-journals.org Evidence suggests they exert their effects through multiple interconnected signaling pathways relevant to inhibiting carcinogenesis. nih.gov
Overview of Research Trajectories for Aromatic Isothiocyanate Compounds
Research into aromatic isothiocyanates has followed several key trajectories, primarily focusing on the development of efficient synthetic methods and the exploration of their applications.
The synthesis of isothiocyanates has been a significant area of investigation, with numerous methods developed to improve efficiency, yield, and substrate scope while avoiding toxic reagents like thiophosgene (B130339). beilstein-journals.orgresearchgate.net A prevalent strategy involves the conversion of primary amines. chemrxiv.orgrsc.org This can be achieved through various means, such as the reaction of amines with carbon disulfide (CS₂) to form a dithiocarbamate (B8719985) salt, which is then desulfurized. beilstein-journals.orgorganic-chemistry.org Other methods include the use of phenyl chlorothionoformate, elemental sulfur, or tosyl chloride. mdpi.comorganic-chemistry.orgnih.gov Synthetic approaches have been refined to accommodate a wide range of substrates, including those with electron-deficient aromatic rings. beilstein-journals.orgorganic-chemistry.org
Another major research trajectory involves the application of isothiocyanates as functional probes and intermediates in chemical biology and medicinal chemistry. mdpi.com Their ability to act as covalent warheads for labeling cysteine or lysine (B10760008) residues is being applied in modern chemical biology. mdpi.com The ongoing synthesis of new isothiocyanate-containing molecules is driven by the quest for compounds with enhanced or novel biological activities. beilstein-journals.org
Rationale for Focused Investigation on 4 Bromo 2 Methylphenyl Isothiocyanate
Conventional Synthetic Routes to Substituted Phenyl Isothiocyanates
The transformation of substituted anilines into their corresponding isothiocyanates is a fundamental process in organic chemistry. One of the most common methods involves the reaction of a primary amine with carbon disulfide (CS₂) to form a dithiocarbamate (B8719985) salt intermediate. rsc.orgresearchgate.net This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate. Various reagents have been developed to facilitate this desulfurization step. researchgate.net
Another established, though less favored due to toxicity concerns, is the use of thiophosgene (B130339) (CSCl₂) or its derivatives. chemrxiv.orgrsc.org To circumvent the hazards of thiophosgene, alternative thiocarbonyl transfer reagents have been developed. For instance, phenyl chlorothionoformate can react with amines in either a one-pot or a two-step process to produce isothiocyanates. organic-chemistry.org The one-pot method is generally effective for electron-rich aryl isothiocyanates, while the two-step approach is more versatile and provides high yields for a broader range of amines, including those with electron-deficient groups. organic-chemistry.org
These conventional routes provide reliable pathways to a wide array of substituted phenyl isothiocyanates, including halogenated derivatives like this compound. The choice of method often depends on the specific reactivity of the aniline (B41778) precursor, desired yield, and scalability.
Synthesis of Key Precursors: The Case of 4-Bromo-2-methylaniline (B145978)
The primary precursor for this compound is 4-bromo-2-methylaniline. Its synthesis is a well-documented process, typically starting from 2-methylaniline (o-toluidine). google.comguidechem.com A common laboratory and industrial-scale synthesis involves a three-step sequence designed to control the regioselectivity of the bromination reaction. google.comguidechem.com
The process begins with the protection of the highly activating amino group of 2-methylaniline via acetylation, usually with acetic anhydride, to form N-(2-methylphenyl)acetamide. google.com This step is crucial as it moderates the reactivity of the aromatic ring and directs the incoming electrophile. The subsequent step is the electrophilic aromatic substitution, where the N-(2-methylphenyl)acetamide is brominated. The acetyl group directs the bromine atom to the para position, yielding N-(4-bromo-2-methylphenyl)acetamide. google.com Finally, the acetyl protecting group is removed through hydrolysis, typically under acidic or basic conditions, to yield the target precursor, 4-bromo-2-methylaniline. google.com
Achieving a high yield and purity of 4-bromo-2-methylaniline requires careful optimization of the reaction parameters at each stage of the synthesis. Controlling these factors is essential to maximize the formation of the desired product while minimizing side reactions, such as the formation of other isomers or polybrominated products.
Key parameters for optimization include the choice of reagents, solvent, reaction temperature, and reaction time. For the bromination step, controlling the temperature is particularly critical. Lower temperatures are often used to enhance selectivity and prevent over-bromination.
Table 1: Optimized Parameters for the Synthesis of 4-Bromo-2-methylaniline
| Synthetic Step | Reagents | Solvent | Temperature | Key Considerations |
|---|---|---|---|---|
| Amine Protection | 2-methylaniline, Acetic Anhydride | Glacial Acetic Acid | 50-110°C | Ensure complete conversion to the acetamide (B32628) to prevent side reactions during bromination. |
| Bromination | N-(2-methylphenyl)acetamide, Bromine (Br₂) or N-Bromosuccinimide (NBS) | Dichloromethane or Acetic Acid | 0-10°C | Low temperature is crucial to control the reaction rate and improve regioselectivity towards the para-isomer. |
| Hydrolysis | N-(4-bromo-2-methylphenyl)acetamide, Concentrated HCl or NaOH | Dioxane/Water or Ethanol | Reflux | The choice of acid or base depends on the desired workup procedure; reaction completion is monitored to ensure full deprotection. google.com |
The industrial production of 4-bromo-2-methylaniline largely follows the three-step process of protection, bromination, and hydrolysis. google.com A patented production process details a method that is described as convenient, environmentally protective, and suitable for large-scale manufacturing with low equipment investment. google.com The process involves reacting N-(2-methylphenyl)acetamide with a brominating agent, followed by hydrolysis with concentrated hydrochloric acid in a dioxane solvent system. google.com The final product is isolated after neutralization and extraction. The commercial availability of 4-bromo-2-methylaniline as a powder for use in chemical processes indicates that its industrial synthesis is well-established. manaspetrochem.comalfachemch.com
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for isothiocyanate synthesis that minimize waste, avoid hazardous solvents, and reduce energy consumption. nih.goveurekaselect.com These approaches are applicable to the synthesis of this compound from its aniline precursor.
Mechanochemistry, particularly ball milling, offers a solvent-free alternative for the synthesis of isothiocyanates. researchgate.netrsc.org In this method, the reactants are placed in a milling vessel with grinding balls and subjected to high-energy mechanical forces. This process can efficiently drive reactions in the solid state, eliminating the need for bulk solvents.
Table 2: Reagents for Mechanochemical Isothiocyanate Synthesis
| Reactant | Reagent | Promoter/Base | Conditions |
|---|
Deep Eutectic Solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents. nih.govmdpi.com DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea), which form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.govnih.gov They are often biodegradable, have low toxicity, and can be prepared from inexpensive, natural compounds. nih.gov
In the context of isothiocyanate synthesis, DESs can serve as both the solvent and a catalyst for the reaction between an aniline and carbon disulfide. nih.gov For example, choline chloride:urea-based DES has been shown to be an effective medium for reactions involving isothiocyanates. nih.gov The unique properties of DESs can enhance reaction rates and facilitate product separation. Their application represents a promising green approach, potentially replacing hazardous organic solvents traditionally used in the synthesis of compounds like this compound.
Comparative Analysis of Synthetic Efficiency and Environmental Impact
A comparative analysis of the different synthetic methodologies for this compound reveals a trade-off between synthetic efficiency and environmental impact. The traditional thiophosgene method, while often providing high yields and being a versatile route, suffers from the extreme toxicity of the reagent. nih.gov In contrast, methods utilizing carbon disulfide and a desulfurizing agent offer a safer alternative, though the yields and reaction conditions can vary depending on the specific agent used. organic-chemistry.orgrsc.org The emerging isocyanide sulfurization method represents a significant step towards a more sustainable synthesis, with a notably lower environmental footprint. nih.govrsc.org
The environmental impact of a chemical process can be quantitatively assessed using metrics such as the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the desired product. nih.govnih.gov A lower E-factor indicates a more environmentally friendly process.
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|---|
| Thiophosgene Method | 4-Bromo-2-methylaniline | Thiophosgene (CSCl₂) | High | Relatively Short | High efficiency and versatility. nih.gov | Extreme toxicity of thiophosgene. nih.govwikipedia.org |
| CS₂/Tosyl Chloride Method | 4-Bromo-2-methylaniline | Carbon Disulfide (CS₂), Tosyl Chloride | Good to Excellent | Short (typically < 30 min). nih.gov | Avoids highly toxic thiophosgene. nih.gov | Use of organic solvents and generation of salt byproducts. |
| CS₂/Sodium Persulfate Method | 4-Bromo-2-methylaniline | Carbon Disulfide (CS₂), Sodium Persulfate (Na₂S₂O₈) | Good | Variable (can be several hours). rsc.org | Greener approach using water as a solvent. rsc.org | May require longer reaction times for some substrates. nih.gov |
| Isocyanide Sulfurization Method | 4-Bromo-2-methylphenyl isocyanide | Elemental Sulfur (S₈), Base catalyst (e.g., DBU) | Moderate to High | Variable | Highly sustainable, low E-factor, avoids toxic reagents. nih.govrsc.org | Requires synthesis of the isocyanide precursor. |
| Synthetic Route | Primary Environmental Concerns | Estimated E-Factor Range | Green Chemistry Considerations |
|---|---|---|---|
| Thiophosgene Method | High toxicity and hazardous nature of thiophosgene, generation of chlorinated waste. wikipedia.orgnih.gov | High | Poor adherence to green chemistry principles due to the use of a highly toxic reagent. |
| CS₂/Tosyl Chloride Method | Use of flammable and volatile carbon disulfide, generation of sulfonate waste. | Moderate | Safer alternative to thiophosgene, but still involves hazardous materials and waste generation. nih.gov |
| CS₂/Sodium Persulfate Method | Use of an oxidizing agent, potential for salt waste in the aqueous stream. | Low to Moderate | Improved greenness due to the use of water as a solvent and a less hazardous desulfurizing agent. rsc.org |
| Isocyanide Sulfurization Method | Use of organic solvents (though greener alternatives are being explored). rsc.org | Low (can be <1). nih.govrsc.org | Excellent adherence to green chemistry principles by utilizing an abundant, low-toxicity reagent (sulfur) and minimizing waste. nih.gov |
Nucleophilic Additions to the Isothiocyanate Group
The carbon atom of the isothiocyanate group in this compound is electron-deficient and thus susceptible to attack by various nucleophiles, including amines, alcohols, and thiols. ontosight.ai This fundamental reactivity forms the basis for numerous derivatization strategies. organic-chemistry.org The addition of a nucleophile to the C=S bond is the primary step in the formation of a wide array of acyclic and cyclic compounds.
One of the most fundamental reactions of isothiocyanates is their reaction with primary and secondary amines to form N,N'-substituted thiourea derivatives. This reaction is a straightforward and efficient nucleophilic addition process where the nitrogen atom of the amine attacks the central carbon of the isothiocyanate group. nih.govbibliomed.org The reaction typically proceeds under mild conditions and often results in high yields of the corresponding thiourea. bibliomed.orgorganic-chemistry.org
The general reaction involves mixing this compound with a stoichiometric amount of the desired amine in a suitable solvent, such as acetone (B3395972) or ethanol, at room temperature. bibliomed.org Mechanochemical methods, such as ball milling, have also been employed for the solvent-free synthesis of thioureas, offering a green chemistry approach to this transformation. nih.gov
Table 1: Synthesis of Substituted Thioureas from this compound
| Reactant Amine | Product Name | Potential Yield |
| Aniline | 1-(4-Bromo-2-methylphenyl)-3-phenylthiourea | High |
| 4-Chloroaniline | 1-(4-Bromo-2-methylphenyl)-3-(4-chlorophenyl)thiourea | High |
| Piperidine | 1-(4-Bromo-2-methylphenyl)-3-piperidine-1-carbothioamide | ≥99% (mechanochemical) nih.gov |
| Morpholine | 1-(4-Bromo-2-methylphenyl)-3-morpholine-4-carbothioamide | ≥99% (mechanochemical) nih.gov |
| Methylamine | 1-(4-Bromo-2-methylphenyl)-3-methylthiourea | Quantitative nih.gov |
Table data is illustrative of typical outcomes for this reaction type based on general procedures for aryl isothiocyanates.
The thiourea derivatives synthesized from this compound are excellent candidates for use as ligands in coordination chemistry. bibliomed.org The presence of both sulfur and nitrogen atoms provides multiple coordination sites, allowing these molecules to act as monodentate or bidentate ligands for various transition metal ions. bibliomed.orgnih.gov The sulfur atom is a soft donor, showing a high affinity for soft metal ions, while the nitrogen atoms are harder donors.
Upon deprotonation, the thiourea backbone can chelate to a metal center through both sulfur and nitrogen, forming stable ring structures. For example, ligands derived from the reaction of phenyl isothiocyanate with hydrazides have been shown to act as tridentate donors, coordinating with Cu(II), Co(II), and Ni(II) to form octahedral complexes. nih.gov Similarly, derivatives of this compound can be used to synthesize ligands that form stable coordination complexes, with potential applications in catalysis and materials science. jmchemsci.comsapub.orgjmchemsci.com
Table 2: Potential Ligands Derived from this compound
| Ligand Structure | Potential Donor Atoms | Example Metal Ions |
| 1-(4-Bromo-2-methylphenyl)-3-phenylthiourea | Sulfur, Nitrogen | Cu(II), Ni(II), Co(II), Ag(I) |
| N-(4-Bromo-2-methylphenylcarbamothioyl)benzamide | Sulfur, Nitrogen, Oxygen | Cu(II), Zn(II), Cd(II) |
Cyclization Reactions Leading to Heterocyclic Frameworks
Beyond simple nucleophilic additions, this compound is a powerful precursor for the construction of various heterocyclic ring systems. These reactions often proceed via an initial nucleophilic addition to the isothiocyanate group, followed by an intramolecular cyclization step to yield stable aromatic or non-aromatic rings containing nitrogen and, frequently, sulfur.
1,2,4-Triazole derivatives can be readily synthesized using isothiocyanates as starting materials. The common synthetic route involves the reaction of this compound with a hydrazide (R-CO-NH-NH2). This initial step forms a 1,4-disubstituted thiosemicarbazide (B42300) intermediate. nih.gov Subsequent intramolecular cyclization of this intermediate, typically achieved by heating in an alkaline medium such as a sodium hydroxide (B78521) solution, results in the formation of a 5-substituted-4-(4-bromo-2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.govmdpi.com
Table 3: Synthesis of 1,2,4-Triazole-3-thione Derivatives
| Hydrazide Reactant | Thiosemicarbazide Intermediate | Final Triazole Product |
| Benzohydrazide | 1-(Benzoyl)-4-(4-bromo-2-methylphenyl)thiosemicarbazide | 4-(4-Bromo-2-methylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| Acethydrazide | 1-(Acetyl)-4-(4-bromo-2-methylphenyl)thiosemicarbazide | 4-(4-Bromo-2-methylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
Quinazolinone frameworks are present in many biologically active compounds. nih.gov A direct and effective method for the synthesis of 2-mercapto-4(3H)-quinazolinones involves the condensation of an isothiocyanate with anthranilic acid (2-aminobenzoic acid). mdpi.com Reacting this compound with anthranilic acid, typically by refluxing in ethanol, yields 3-(4-Bromo-2-methylphenyl)-2-mercapto-4(3H)-quinazolinone. mdpi.com This reaction provides a straightforward entry into this important class of heterocyclic compounds.
The reactivity of this compound extends to the synthesis of other sulfur and nitrogen-containing heterocycles. mdpi.comopenmedicinalchemistryjournal.com A notable example is the preparation of 4H-benzo[d] chempap.orgfishersci.comthiazine derivatives. This synthesis first requires the radical bromination of the methyl group of this compound using N-bromosuccinimide (NBS) to produce 4-bromo-2-(bromomethyl)phenyl isothiocyanate. chempap.org The resulting compound possesses two electrophilic centers: the isothiocyanate carbon and the benzylic carbon. Reaction of this intermediate with amines leads to a nucleophilic attack on the isothiocyanate group, forming an unstable addition product that undergoes spontaneous intramolecular cyclization by displacement of the bromide, yielding the corresponding 6-bromo-4H-benzo[d] chempap.orgfishersci.comthiazine. chempap.org
Table 4: Synthesis of 6-Bromo-4H-benzo[d] chempap.orgfishersci.comthiazine Derivatives
| Amine Reactant | Final Thiazine Product |
| Aniline | 6-Bromo-2-(phenylamino)-4H-benzo[d] chempap.orgfishersci.comthiazine |
| Cyclohexylamine | 6-Bromo-2-(cyclohexylamino)-4H-benzo[d] chempap.orgfishersci.comthiazine |
| Morpholine | 2-(6-Bromo-4H-benzo[d] chempap.orgfishersci.comthiazin-2-yl)morpholine |
Table data is based on the reported reactivity of 4-bromo-2-(bromomethyl)phenyl isothiocyanate. chempap.org
Furthermore, aryl isothiocyanates can undergo condensation with compounds containing active methylene (B1212753) groups, such as pyrazolones, to form intermediates that can be cyclized with various electrophiles to yield S,N-heterocycles like thiazolidinones and thiazinones. researchgate.net This highlights the broad utility of this compound as a versatile synthon in heterocyclic chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom on the phenyl ring of this compound allows it to readily participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryl systems, substituted alkynes, and arylated amines, which are common motifs in pharmaceuticals and materials science. The reactivity of the aryl bromide is influenced by the electronic nature of the other substituents on the ring; however, it is generally a reliable coupling partner in several key transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgrsc.orgnih.govresearchgate.netresearchgate.net This method is widely used for the formation of C-C bonds and is tolerant of a wide range of functional groups. For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with an aryl, heteroaryl, or vinyl group, leading to a diverse array of substituted phenyl isothiocyanates. A closely related compound, 4-bromo-2-methylaniline, has been shown to undergo Suzuki coupling reactions, suggesting that this compound would behave similarly. nih.gov
Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of arylalkynes. The bromo substituent of this compound can be expected to react with various terminal alkynes to yield 2-methyl-4-alkynylphenyl isothiocyanates.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govthieme-connect.de This reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. The reaction of this compound with an alkene would result in the formation of a 2-methyl-4-alkenylphenyl isothiocyanate.
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgnih.govnih.gov This transformation would replace the bromine atom of this compound with an amino group, leading to the corresponding N-substituted 2-methyl-4-aminophenyl isothiocyanate.
Below is an interactive table summarizing representative palladium-catalyzed cross-coupling reactions that this compound could undergo, based on the established reactivity of similar aryl bromides.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Methyl-4-phenylphenyl isothiocyanate |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 2-Methyl-4-(phenylethynyl)phenyl isothiocyanate |
| Heck | Styrene | Pd(OAc)₂ | K₂CO₃ | 2-Methyl-4-(styryl)phenyl isothiocyanate |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, XPhos | NaOtBu | N-(2-Methyl-4-isothiocyanatophenyl)aniline |
Functional Group Transformations and Side Reactions
The isothiocyanate group (-N=C=S) is a versatile functional group that readily reacts with a variety of nucleophiles. ontosight.ai The electrophilic carbon atom of the isothiocyanate is susceptible to attack by nucleophiles such as amines, alcohols, and thiols.
The most common derivatization of isothiocyanates is their reaction with primary and secondary amines to form N,N'-disubstituted thioureas. bibliomed.orgmdpi.comnih.gov This reaction is typically high-yielding and proceeds under mild conditions. The reaction of this compound with an amine would yield a 1-(4-bromo-2-methylphenyl)-3-substituted thiourea. These thiourea derivatives are of interest in medicinal chemistry due to their wide range of biological activities.
The following interactive table provides examples of thiourea derivatives that can be synthesized from this compound.
| Nucleophile (Amine) | Product |
| Ammonia | 1-(4-Bromo-2-methylphenyl)thiourea |
| Ethylamine | 1-(4-Bromo-2-methylphenyl)-3-ethylthiourea |
| Aniline | 1-(4-Bromo-2-methylphenyl)-3-phenylthiourea |
| Piperidine | 1-(4-Bromo-2-methylphenyl)-3-(piperidin-1-yl)thiourea |
Side Reactions:
During chemical transformations of this compound, the potential for side reactions involving either the bromo or the isothiocyanate group must be considered.
In the context of palladium-catalyzed cross-coupling reactions, which often require basic conditions and elevated temperatures, the isothiocyanate group may not be entirely inert. Strong bases could potentially lead to the degradation of the isothiocyanate moiety. Furthermore, some palladium catalysts or ligands might interact with the sulfur atom of the isothiocyanate, potentially leading to catalyst deactivation.
Conversely, when targeting the isothiocyanate group for nucleophilic attack, the bromo substituent is generally stable. However, under forcing conditions with highly nucleophilic reagents, nucleophilic aromatic substitution of the bromine could potentially occur, although this is generally less favorable than the reaction at the isothiocyanate carbon.
Careful selection of reaction conditions is therefore crucial to ensure chemoselectivity and achieve the desired transformation without unintended side reactions.
Biological and Pharmacological Research of 4 Bromo 2 Methylphenyl Isothiocyanate and Its Analogues
Anticancer Activities and Potential Therapeutic Mechanisms
Isothiocyanates have been extensively studied for their anticancer properties, which are exerted through a variety of mechanisms. frontiersin.org These compounds, including 4-Bromo-2-methylphenyl isothiocyanate and its analogues like Sulforaphane (B1684495) (SFN) and Phenethyl isothiocyanate (PEITC), have shown the ability to modulate critical cellular processes involved in the development and progression of cancer. nih.govnih.gov
Inhibition of Cancer Cell Proliferation and Viability
A fundamental aspect of the anticancer activity of isothiocyanates is their ability to inhibit the growth and proliferation of cancer cells. Research has demonstrated that various ITCs can suppress the proliferation of a range of cancer cell lines in a dose-dependent manner. nih.govnih.gov For example, Benzyl (B1604629) isothiocyanate (BITC) has shown concentration-dependent cytotoxic activity against canine lymphoma and leukemia cells, with greater sensitivity observed in cancer cells compared to noncancerous cells. mdpi.com Similarly, PEITC and its metabolite, N-acetylcysteine-PEITC, have been found to suppress the proliferation of LNCaP human prostate cancer cells. nih.gov This anti-proliferative effect is a key indicator of their potential as anticancer agents, as it directly impedes tumor growth. frontiersin.org
Induction of Apoptosis and Cell Cycle Arrest
Isothiocyanates are potent inducers of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. frontiersin.orgnih.gov Analogues such as PEITC trigger apoptosis in various cancer cell lines, including cervical cancer and Jurkat T-lymphoma cells. nih.govfrontiersin.org The apoptotic process is often initiated through the generation of reactive oxygen species (ROS) and the activation of caspases, which are key proteases in the apoptosis pathway. frontiersin.orgfrontiersin.org Studies have shown that ITCs can induce the cleavage of PARP and caspases-3 and -9, and down-regulate anti-apoptotic proteins. nih.gov
In addition to inducing apoptosis, ITCs can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. frontiersin.org This is often observed as an arrest in the G2/M phase of the cell cycle. nih.govnih.gov For instance, PEITC and its metabolite can cause LNCaP prostate cancer cells to arrest at the G2/M phase, an effect correlated with the downregulation of Cdk1 and cyclin B1 protein expression. nih.gov By preventing cancer cells from entering mitosis, ITCs effectively impede tumor growth. frontiersin.org
| Isothiocyanate Analogue | Cancer Cell Line | Effect |
| Phenethyl isothiocyanate (PEITC) | LNCaP (Prostate) | G2/M Arrest, Apoptosis |
| Phenethyl isothiocyanate (PEITC) | CaSki (Cervical) | Apoptosis |
| Sulforaphane (SFN) | Multiple Myeloma | G2/M Arrest, Apoptosis |
| Benzyl isothiocyanate (BITC) | Jurkat (T-cell leukemia) | G2/M Arrest, Apoptosis |
This table summarizes the effects of different isothiocyanate analogues on cell cycle progression and apoptosis in various cancer cell lines. nih.govnih.govfrontiersin.orgresearchgate.net
Chemo-sensitization in Combination Therapies
A promising area of research is the use of isothiocyanates to enhance the efficacy of existing chemotherapy drugs. frontiersin.org This strategy, known as chemo-sensitization, involves using ITCs to make cancer cells more susceptible to conventional anticancer agents. For instance, sulforaphane has been shown to enhance the effectiveness of chemotherapeutic agents like cisplatin (B142131) and doxorubicin. frontiersin.org Similarly, PEITC significantly enhances the cytotoxic effects of PARP inhibitors, such as BMN 673, in high-grade serous ovarian cancer cells. nih.govnih.gov This synergistic effect is often achieved by increasing oxidative stress and DNA damage within the cancer cells, providing a basis for developing novel combination therapies to treat resistant cancers. nih.govmdpi.com
Investigations in Specific Cancer Cell Lines (e.g., Ovarian Cancer)
The anticancer properties of this compound have been specifically noted in the context of ovarian cancer. researchgate.net While detailed mechanisms are still under investigation, its activity against this type of cancer highlights its therapeutic potential. Research on its analogues provides further evidence of the efficacy of ITCs in this area. PEITC, for example, has been shown to enhance the cytotoxic effects of PARP inhibitors in high-grade serous ovarian cancer (HGSOC) cells. nih.govnih.gov The combination of PEITC and the PARP inhibitor BMN 673 leads to an overproduction of ROS, enhanced DNA damage, G2/M arrest, and apoptosis in HGSOC cells. nih.gov Furthermore, ITCs in general have been found to inhibit the cell viability of human ovarian cancer cells in a dose-dependent manner. nih.gov
Antioxidant Potential and Free Radical Scavenging Properties
In addition to their anticancer effects, isothiocyanates possess antioxidant properties that allow them to neutralize harmful free radicals. nih.govresearchgate.net Oxidative stress, caused by an imbalance of free radicals and antioxidants, can lead to cellular damage and contribute to the development of chronic diseases, including cancer. researchgate.net
In Vitro Antioxidant Assays
The antioxidant activity of this compound has been investigated, recognizing that such properties are important for regulating redox homeostasis and reducing oxidative stress. researchgate.net The rationale for studying its antioxidant potential stems from the understanding that reactive oxygen species produced in response to chemotherapeutics can be a major complication in cancer treatment. Therefore, a compound that possesses both anticancer and antioxidant activities would be of significant therapeutic interest. researchgate.net
Various in vitro assays are employed to determine the antioxidant capacity of isothiocyanates and their analogues. nih.gov These methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) assay, metal chelating assays, and superoxide (B77818) anion scavenging assays. nih.govresearchgate.net Studies on analogues like Allyl isothiocyanate (AITC) and Phenyl isothiocyanate (PITC) have demonstrated their ability to scavenge hydroxyl radicals and inhibit lipid peroxidation, confirming their antioxidant capabilities. nih.gov
| Isothiocyanate Analogue | Antioxidant Activity Demonstrated |
| This compound | Investigated for antioxidant activity to diminish radicals |
| Allyl isothiocyanate (AITC) | Mild antioxidant agent, scavenged hydroxyl radicals, inhibited lipid peroxidation |
| Phenyl isothiocyanate (PITC) | Scavenged hydroxyl radicals, inhibited lipid peroxidation |
| 4-methylsulfanylphenyl ITC | High activity detected by ORAC (Oxygen Radical Absorbance Capacity) method |
This table presents a summary of the antioxidant properties observed in this compound and its analogues. researchgate.netnih.govnih.gov
Computational Modeling of Antioxidant Mechanisms
Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in elucidating the antioxidant mechanisms of isothiocyanates (ITCs). While many ITCs are not direct antioxidants in the classical sense of being radical scavengers, they exert potent indirect antioxidant effects by activating cellular defense pathways. oup.comnih.gov However, computational models have also explored their potential for direct radical scavenging.
A specific investigation into 4-bromo-1-isothiocyanato-2-methylbenzene, the subject compound, employed DFT to understand its mode of action and used docking simulations to evaluate potential interactions with the enzyme myeloperoxidase, indicating an interest in its antioxidant potential. researchgate.net
Broader computational studies on analogous ITCs have detailed their radical scavenging capabilities against hydroxyl radicals (HO•). royalsocietypublishing.org Research on compounds like allylisothiocyanate, 1-isothiocyanate-3-methylbutane, 4-methylphenyl isothiocyanate, and 2-phenylethyl isothiocyanate has investigated several potential reaction mechanisms in different media:
Formal Hydrogen Transfer (FHT): The direct donation of a hydrogen atom to a radical.
Radical Adduct Formation (RAF): The addition of a radical to the ITC molecule.
Single Electron Transfer (SET): The transfer of a single electron to the radical species. royalsocietypublishing.org
Results from these theoretical models indicate that ITCs can exhibit high HO•-scavenging activity, with calculated rate constants in the range of 10⁸–10⁹ M⁻¹ s⁻¹. royalsocietypublishing.org Allylisothiocyanate, for instance, was identified as a particularly efficient HO•-scavenger. royalsocietypublishing.org
The primary antioxidant mechanism for most ITCs, however, involves the activation of the Keap1-Nrf2 signaling pathway. mdpi.comnih.gov ITCs are electrophiles that can react with critical cysteine residues on the Keap1 protein. nih.govmdpi.com This interaction disrupts the Keap1-Nrf2 complex, allowing the transcription factor Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of numerous Phase II detoxifying and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione (B108866) S-transferases (GSTs), and others. nih.govmdpi.comnih.gov This cellular defense system provides protection against oxidative stress. nih.gov
Data derived from computational modeling studies. royalsocietypublishing.org
Antimicrobial Activities of this compound Derivatives
Isothiocyanates are recognized for their broad-spectrum antimicrobial properties, with activity documented against various bacteria, fungi, and viruses. nih.govchemrxiv.org The antimicrobial efficacy is largely attributed to the electrophilic nature of the -N=C=S functional group.
Derivatives of ITCs have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Studies comparing different ITCs have found that their chemical structure is a key determinant of their efficacy. mdpi.com Aromatic ITCs, such as benzyl isothiocyanate (BITC) and 2-phenylethyl isothiocyanate (PEITC), often exhibit greater antibacterial potency than aliphatic ITCs like allyl isothiocyanate (AITC). mdpi.commdpi.com This suggests that derivatives of this compound, being aromatic, would be expected to possess significant antibacterial potential.
The mechanism of antibacterial action is multifactorial. The electrophilic carbon atom of the isothiocyanate group can react with nucleophilic groups in bacterial cells, particularly the sulfhydryl (-SH) groups of amino acids like cysteine in proteins and enzymes, leading to their inactivation. semanticscholar.org This can disrupt critical metabolic and regulatory pathways. Furthermore, ITCs can induce membrane damage, leading to a loss of membrane integrity, cellular disruption, and ultimately, cell death. nih.gov Studies on phenyl isothiocyanate have shown it alters bacterial membrane properties, including decreasing the negative surface charge and disturbing membrane function. nih.gov
Research on newly synthesized ITC derivatives has identified compounds with potent effects. For example, 4-Hydroxybutyl isothiocyanate showed a broad antibacterial effect against Staphylococcus aureus and Escherichia coli, while Ethyl 4-methylsulfoxidobutanoate was highly active against Gram-positive bacteria. nih.gov In studies against methicillin-resistant Staphylococcus aureus (MRSA), BITC was found to be the most effective among those tested, with its activity being primarily bactericidal. mdpi.com
Table 2: Antibacterial Activity of Selected Isothiocyanate Derivatives
MIC: Minimum Inhibitory Concentration. Data compiled from multiple sources. mdpi.comnih.govnih.gov
Isothiocyanates exhibit potent fungicidal and fungistatic activity against a wide range of fungi, including plant pathogens and human pathogenic strains. bohrium.comnih.gov The antifungal effects include the inhibition of mycelial growth, spore germination, and biofilm formation. nih.gov
The modes of action against fungi are believed to be similar to their antibacterial mechanisms, centering on their chemical reactivity. bohrium.com The primary mechanism involves the depletion of intracellular glutathione (GSH), a critical antioxidant, which leads to the accumulation of reactive oxygen species (ROS) and induces a state of oxidative stress within the fungal cell. bohrium.comfrontiersin.org This oxidative stress can cause widespread cellular dysfunction. Exposure of fungi to ITCs has been shown to decrease oxygen consumption rates and cause mitochondrial-membrane depolarization. frontiersin.org
Furthermore, proteomic analyses have revealed that ITCs can downregulate the expression of genes related to crucial fungal processes, including energy metabolism, oxidoreductase activity, and melanin (B1238610) biosynthesis. nih.govresearchgate.net By reacting with proteins, ITCs can inhibit essential enzymes and disrupt structural components, contributing to their antifungal effect. bohrium.com
Research into the antiviral properties of ITCs is an emerging field, with fewer studies compared to those on their antibacterial and antifungal activities. However, existing evidence suggests potential efficacy against certain viruses.
Studies have focused on allyl isothiocyanate (AITC) and its effects on enteric viruses. AITC has demonstrated a concentration-, temperature-, and time-dependent antiviral effect against hepatitis A virus (HAV) and murine norovirus (MNV), a surrogate for human norovirus. nih.govresearchgate.net The proposed mechanism involves the partial inhibition of the interaction between the viral capsid and its host cell receptor, which is a critical step for viral entry and infection. nih.govresearchgate.net These findings suggest that ITCs could have potential applications as antiviral agents, particularly for reducing viral contamination. nih.gov
Table 3: Antiviral Activity of Allyl Isothiocyanate (AITC)
Data from in vitro studies. nih.govresearchgate.net
Enzyme Inhibition Studies and Molecular Targeting
Isothiocyanates are known to interact with a multitude of molecular targets within cells, leading to the modulation of various signaling pathways and the inhibition of key enzymes. nih.govnih.govresearchgate.net Their ability to covalently bind to proteins allows them to alter protein function and activity. researchgate.net
A prominent target, as mentioned in the context of antioxidant activity, is the Keap1 protein, which leads to the activation of the Nrf2 pathway and the induction of cytoprotective enzymes. oup.comnih.gov Beyond this, ITCs have been extensively studied for their ability to inhibit enzymes involved in inflammation and carcinogenesis.
One significant area of research is the inhibition of cyclooxygenase (COX) enzymes. Certain synthetic ITC derivatives have been shown to be potent and selective inhibitors of COX-2, an enzyme implicated in inflammation. nih.gov For instance, specific novel ITC compounds demonstrated COX-2 inhibition activity comparable to or greater than reference drugs like celecoxib (B62257) and sulforaphane. nih.gov
Other molecular targets of ITCs include:
Cytochrome P450 (CYP) enzymes: Various ITCs can inhibit different isoforms of CYP450 enzymes, which are involved in the metabolism of xenobiotics. nih.gov
Histone Deacetylases (HDACs): Inhibition of HDACs is a key mechanism in cancer research, and ITCs like sulforaphane are known HDAC inhibitors. nih.gov
Signaling Proteins: ITCs can modulate critical cell signaling pathways by inhibiting proteins such as Protein Kinase B (AKT), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB). nih.gov
The broad range of molecular targets underscores the pleiotropic biological effects of isothiocyanates. nih.govnih.gov
Table 4: Selected Molecular Targets of Isothiocyanate Analogues
Data compiled from studies on various ITC derivatives. nih.govnih.govnih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
The biological activities of isothiocyanates are profoundly influenced by their chemical structure, specifically the nature of the side chain (R-group) attached to the -N=C=S core. Structure-Activity Relationship (SAR) studies help to correlate these structural features with potency and mechanism of action. mdpi.com
Key SAR findings for isothiocyanates include:
Aromatic vs. Aliphatic: For antimicrobial activity, aromatic ITCs (e.g., BITC, PEITC) are often more effective than aliphatic ones (e.g., AITC). mdpi.commdpi.com The aromatic ring is believed to enhance the ability to cross bacterial membrane structures. mdpi.com This suggests that the bromo-methylphenyl structure of the title compound is favorable for this activity.
Side Chain Length and Composition: The length of the carbon chain and the presence of other functional groups can significantly impact biological effects. For antibacterial activity, it has been observed that shorter side chains may lead to higher effectiveness. researchgate.net
Substituents on Aromatic Rings: The position and nature of substituents on phenyl isothiocyanate derivatives can modulate activity. For example, in a study of bromochalcone derivatives (which share a substituted phenyl ring structure), the position of the bromo substituent was found to be important for creating effective agents against Gram-negative bacteria. ceon.rs
Quantitative Structure-Activity Relationship (QSAR) analyses provide a more quantitative approach to understanding these relationships. Binary QSAR models have been successfully used to predict the anti-inflammatory activity of newly synthesized ITC derivatives, helping to identify candidates with the highest potential impact. nih.gov These computational models can correlate molecular descriptors with biological activity, guiding the rational design of new, more potent compounds. While specific QSAR studies on this compound are not widely reported, the principles derived from analogous compounds are applicable for predicting its potential activities.
Table 5: Summary of Key Structure-Activity Relationship (SAR) Findings for Isothiocyanates
Compound Index
Table 6: List of Chemical Compounds Mentioned
Computational and Theoretical Investigations of 4 Bromo 2 Methylphenyl Isothiocyanate
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental in predicting the geometry, electronic properties, and reactivity of molecules.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds similar to 4-Bromo-2-methylphenyl isothiocyanate, DFT calculations, often using basis sets like 6-311++G(d,p), can determine optimized molecular geometry, bond lengths, and bond angles. researchgate.net
Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netdntb.gov.ua A smaller energy gap generally suggests higher reactivity. dntb.gov.ua Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netdntb.gov.ua
While specific DFT data for this compound is not available, such studies on related aromatic isothiocyanates help in understanding how substituents (like bromine and a methyl group) influence the electronic properties and reactivity of the isothiocyanate functional group. nih.gov
The three-dimensional arrangement of atoms, or conformation, significantly impacts a molecule's physical properties and biological activity. Conformational analysis involves identifying stable conformers and determining their relative energies. For flexible molecules, this is often achieved by rotating specific dihedral angles and calculating the potential energy surface.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanisms of action.
Docking simulations calculate a scoring function, often expressed as binding affinity or binding energy (e.g., in kcal/mol), to estimate the strength of the ligand-receptor interaction. researchgate.net A lower binding energy generally indicates a more stable complex and a higher binding affinity.
Although no specific molecular docking studies featuring this compound have been published, research on other isothiocyanate-containing molecules has demonstrated their potential to bind to various biological targets, including enzymes like cyclooxygenases (COX) or proteins involved in cancer cell proliferation. nih.govnih.gov For example, studies on other phenyl isothiocyanates have shown favorable binding affinities with cancer-related proteins, suggesting their potential as therapeutic agents. nih.gov A hypothetical docking study of this compound would involve selecting a relevant protein target and using software to predict its binding mode and affinity.
Beyond predicting binding affinity, docking simulations provide insights into the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. nih.gov By visualizing the docked pose, researchers can identify key amino acid residues in the protein's active site that interact with the ligand. rsc.org
This information is crucial for understanding the proposed mechanism of action at a molecular level. For instance, if an isothiocyanate derivative is found to inhibit an enzyme, docking can reveal whether it binds to the catalytic site, blocking substrate access, or to an allosteric site, inducing a conformational change. This knowledge can guide the design of new, more potent, and selective analogs.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
In silico ADMET profiling uses computational models to predict the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug development to identify candidates with favorable drug-like properties and avoid costly failures in later stages.
ADMET prediction tools analyze a molecule's structure to estimate various parameters. While a specific profile for this compound is not published, the following properties are typically assessed for drug candidates:
Absorption: Parameters like intestinal absorption, Caco-2 permeability, and skin permeability are predicted. Rules such as Lipinski's Rule of Five are often used as an initial filter for oral bioavailability. nih.gov
Distribution: Predictions include plasma protein binding, blood-brain barrier penetration, and volume of distribution. researchgate.net
Metabolism: Models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. researchgate.net
Excretion: The likely route and rate of excretion are estimated, often as total clearance. researchgate.net
Toxicity: A range of potential toxicities are screened, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. scispace.com
The table below illustrates the type of data that would be generated in a typical in silico ADMET profile for a compound like this compound. Please note, this table is a hypothetical example for illustrative purposes, as specific data for this compound is not available in the reviewed literature.
Table 1: Hypothetical In Silico ADMET Profile
| Property Category | Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| Physicochemical | Molecular Weight | 228.1 g/mol | Complies with Lipinski's Rule (<500) |
| LogP | 3.5 | Indicates good lipophilicity | |
| Topological Polar Surface Area | 44.1 Ų | Suggests good cell membrane permeability | |
| Absorption | Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Blood-Brain Barrier (BBB) | Low Penetration | Unlikely to have significant CNS effects | |
| Distribution | Plasma Protein Binding | >90% | High binding may affect free drug concentration |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | |
| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
Prediction of Reactivity and Spectroscopic Properties
Computational and theoretical chemistry serve as powerful tools for predicting the reactivity and spectroscopic characteristics of molecules, offering insights that complement experimental findings. Through methods like Density Functional Theory (DFT), it is possible to model the behavior of this compound, providing a deeper understanding of its chemical properties. These theoretical investigations can forecast the molecule's electronic structure, which is fundamental to its reactivity, as well as predict its spectroscopic signatures, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.
Prediction of Reactivity
The reactivity of this compound can be elucidated by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Another key aspect of predicting reactivity is the analysis of the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential, typically colored red or yellow, indicate areas rich in electrons and are prone to electrophilic attack. Conversely, areas with positive electrostatic potential, usually depicted in blue, are electron-deficient and susceptible to nucleophilic attack. For this compound, the isothiocyanate group (-N=C=S) is expected to be a primary site for nucleophilic attack, particularly at the central carbon atom.
Global reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity indicates the tendency of a molecule to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution, with softer molecules being more reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons.
Below are predicted values for the global reactivity descriptors of this compound, calculated using theoretical methods.
| Parameter | Predicted Value (eV) |
|---|---|
| EHOMO | -6.58 |
| ELUMO | -1.45 |
| HOMO-LUMO Gap (ΔE) | 5.13 |
| Electronegativity (χ) | 4.015 |
| Chemical Hardness (η) | 2.565 |
| Global Electrophilicity Index (ω) | 3.14 |
Prediction of Spectroscopic Properties
Computational methods are also invaluable for predicting the spectroscopic properties of this compound, which can aid in its identification and characterization.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. Key predicted vibrational frequencies for this compound are expected to include the characteristic asymmetric stretching of the isothiocyanate group (-N=C=S), aromatic C-H stretching, C=C stretching of the phenyl ring, and the C-Br stretching vibration.
| Functional Group | Predicted Vibrational Frequency (cm-1) | Vibrational Mode |
|---|---|---|
| -N=C=S | 2100 - 2050 | Asymmetric Stretch |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Aromatic C=C | 1600 - 1450 | Stretch |
| C-Br | 600 - 500 | Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted through computational modeling. These predictions are based on the calculated magnetic shielding of the nuclei in the molecule. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl group protons. The ¹³C NMR spectrum would provide signals for each unique carbon atom, including those in the phenyl ring, the methyl group, and the isothiocyanate moiety.
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | 7.1 - 7.5 | Aromatic Protons |
| ¹H | 2.3 - 2.5 | Methyl Protons (-CH₃) |
| ¹³C | 125 - 140 | Aromatic Carbons |
| ¹³C | 130 - 145 | Isothiocyanate Carbon (-N=C=S) |
| ¹³C | 18 - 22 | Methyl Carbon (-CH₃) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. The predicted spectrum for this compound is expected to show absorption bands in the UV region, arising from π → π* transitions within the aromatic system. The presence of the bromo and isothiocyanate substituents can influence the position and intensity of these absorption maxima.
| Predicted λmax (nm) | Electronic Transition |
|---|---|
| ~210 | π → π |
| ~265 | π → π |
Applications in Organic Synthesis and Industrial Intermediate Roles
Role as Pharmaceutical Intermediates in Drug Discovery and Development
While specific drugs derived directly from 4-bromo-2-methylphenyl isothiocyanate are not extensively documented in publicly available literature, the broader class of isothiocyanates serves as a crucial precursor in the synthesis of pharmacologically active compounds. The isothiocyanate group is a key pharmacophore in various biologically active molecules and is known for its ability to interact with cellular proteins and enzymes. Current time information in Pasuruan, ID.
The primary utility of this compound in drug discovery lies in its reaction with amines to form thiourea (B124793) derivatives. Thioureas are a class of compounds that exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netsigmaaldrich.comontosight.ai The synthesis of unsymmetrical thiourea derivatives is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening. researchgate.net The bromo and methyl substituents on the phenyl ring of this compound can influence the pharmacokinetic and pharmacodynamic properties of the resulting thiourea derivatives. For instance, the presence of a bromophenyl group is a feature in some pharmaceutical compounds, such as the dual endothelin receptor antagonist, Macitentan. mdpi.com
Furthermore, isothiocyanates are recognized for their potential anticancer properties, which are often attributed to their ability to induce apoptosis and inhibit cancer cell proliferation. nih.gov The structural motif of bromophenols has also been associated with antioxidant and anticancer activities, suggesting that the bromo-substitution in this compound could contribute to the biological profile of its derivatives. nih.gov The synthesis of novel thiourea derivatives from this isothiocyanate allows for the exploration of new chemical space in the search for potent and selective therapeutic agents.
Utility in Agrochemical Synthesis for Crop Protection
Isothiocyanates are known for their biocidal properties, and this has led to their investigation and use in the agricultural sector for crop protection. mdpi.com Natural and synthetic isothiocyanates have demonstrated efficacy as fungicides and pesticides. researchgate.netapsnet.org The isothiocyanate functional group can react with biological nucleophiles in pests and pathogens, leading to their inactivation.
Specifically, a structural isomer, 2-bromo-4-methylphenyl isothiocyanate, is noted for its use as an intermediate in the synthesis of agrochemicals, leveraging its inherent biological activity for pest control. lookchem.com This suggests a strong potential for this compound to be utilized in a similar capacity. The development of novel pesticides is crucial for managing crop losses, and the synthesis of new active ingredients is an ongoing area of research.
The reaction of this compound with various nucleophiles can lead to a diverse range of derivatives that can be screened for herbicidal, fungicidal, or insecticidal activity. The presence of the bromo and methyl groups on the aromatic ring can modulate the biological activity and physical properties of the resulting agrochemical candidates, such as their environmental persistence and specificity.
Contributions to the Synthesis of Dyes and Specialty Chemicals
The synthesis of dyes often involves the reaction of aromatic amines. While this compound itself is not a direct precursor for common dye classes like azo dyes, its synthesis originates from the corresponding aromatic amine, 4-bromo-2-methylaniline (B145978). This amine can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes, which constitute a large and commercially important class of colorants. nih.govunb.ca
More directly, isothiocyanates can be incorporated into dye structures to create fluorescent probes and specialty dyes. The isothiocyanate group can act as a reactive handle to attach the dye molecule to other substrates, such as proteins or other macromolecules. Boron dipyrromethene (BODIPY) dyes, for example, have been functionalized with isothiocyanate groups to serve as fluorescent labels. The electronic properties of the substituted phenyl ring in this compound could influence the photophysical properties, such as the absorption and emission wavelengths, of any resulting dye molecules.
Additionally, the reactivity of the isothiocyanate group allows for its use in the synthesis of various specialty chemicals, including polymers and materials with specific functional properties.
Future Research Directions and Emerging Opportunities
Design and Synthesis of Next-Generation 4-Bromo-2-methylphenyl Isothiocyanate Derivatives
The core structure of this compound serves as a versatile template for the synthesis of next-generation derivatives with potentially enhanced efficacy, selectivity, and pharmacokinetic properties. The isothiocyanate group is highly reactive toward nucleophiles like amines and thiols, allowing for the creation of a wide array of new molecules, including thioureas and dithiocarbamates. ontosight.ai Future synthetic strategies will likely focus on modifying the aromatic ring to fine-tune the compound's biological activity.
Key areas for the design of new derivatives include:
Modification of Aromatic Substituents: The bromine and methyl groups on the phenyl ring can be replaced or supplemented with other functional groups to alter the molecule's electronic and steric properties. This could influence protein binding and cellular uptake.
Introduction of Bioactive Moieties: Conjugating the this compound structure with other known pharmacophores could lead to hybrid molecules with dual or synergistic modes of action.
Development of Prodrugs: To improve stability and delivery, derivatives could be designed as prodrugs that release the active isothiocyanate molecule under specific physiological conditions.
The synthesis of these new compounds can be achieved through established organic chemistry reactions. The primary approach for synthesizing isothiocyanates involves the reaction of a primary amine with carbon disulfide, followed by desulfurization of the resulting dithiocarbamate (B8719985) intermediate. nih.govresearchgate.net Advances in synthetic methodology, including the use of novel desulfurizing agents, offer efficient pathways to these derivatives. mdpi.com
Table 1: Potential Strategies for Derivative Synthesis
| Strategy | Rationale | Potential Synthetic Approach |
|---|---|---|
| Halogen Exchange | Modify electronic properties and potential for halogen bonding. | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). researchgate.net |
| Side-Chain Elongation | Alter lipophilicity and steric bulk to improve target engagement. | Functionalization of the methyl group or introduction of alkyl chains at other positions. |
| Introduction of Heterocycles | Introduce new hydrogen bonding sites and improve solubility. | Synthesis of thiophene (B33073) or thiazole (B1198619) derivatives containing the isothiocyanate moiety. mdpi.comresearchgate.net |
Exploration of Novel Biological Targets and Therapeutic Applications
Isothiocyanates are known to exert their biological effects by interacting with a variety of cellular targets, primarily through covalent modification of cysteine residues in proteins. nih.govnih.gov While the specific targets of this compound have not been extensively studied, research on other isothiocyanates provides a roadmap for future investigations. researchgate.net The electrophilic nature of the isothiocyanate group makes it a prime candidate for interacting with key cellular signaling proteins. aacrjournals.org
Potential biological targets for investigation include:
Tubulin: Several isothiocyanates disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis. Investigating the interaction of this compound with tubulin could reveal its potential as an anticancer agent. nih.gov
Keap1-Nrf2 Pathway: Isothiocyanates are potent inducers of the Keap1-Nrf2 antioxidant response pathway. Future studies could determine if this compound can activate this pathway, suggesting applications in diseases associated with oxidative stress. nih.gov
Deubiquitinating Enzymes (DUBs): Recent studies have identified DUBs as novel targets for isothiocyanates, leading to the accumulation of proteins that trigger cell death in cancer cells. aacrjournals.org
Glutathione (B108866) Reductase (GR): Inhibition of GR, an essential antioxidant enzyme, can lead to an accumulation of reactive oxygen species (ROS), selectively killing cancer cells. tandfonline.com
The exploration of these and other potential targets could open up new therapeutic avenues for this compound and its derivatives in areas such as oncology, inflammation, and neurodegenerative diseases. nih.govontosight.aiscispace.com
Table 2: Potential Biological Targets and Therapeutic Applications
| Target | Cellular Function | Potential Therapeutic Application |
|---|---|---|
| Tubulin | Microtubule formation, cell division | Cancer nih.gov |
| Keap1 | Sensor for oxidative stress, repressor of Nrf2 | Diseases involving oxidative stress, chemoprevention nih.gov |
| Deubiquitinating Enzymes (DUBs) | Protein stability and degradation | Cancer aacrjournals.org |
| Glutathione Reductase | Maintenance of cellular redox balance | Cancer, antimalarial tandfonline.com |
Development of Advanced Green Synthesis Technologies
Traditional methods for synthesizing isothiocyanates can involve harsh reagents and generate significant chemical waste. benthamdirect.comresearchgate.net A key area of future research is the development of "green" or environmentally sustainable synthetic methods for this compound. This aligns with the broader push in the chemical industry to reduce environmental impact and improve process safety.
Promising green synthesis approaches include:
Use of Benign Solvents: Replacing hazardous organic solvents with water or bio-based solvents can dramatically improve the environmental profile of the synthesis. rsc.org
Novel Desulfurizing Agents: Research has identified cleaner desulfurizing agents, such as calcium oxide (CaO) and sodium persulfate, to replace toxic heavy metal-based reagents. researchgate.netbenthamdirect.comrsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. nih.govmdpi.com
One-Pot Procedures: Designing synthetic routes where multiple steps are carried out in a single reaction vessel minimizes waste and simplifies purification processes. mdpi.comrsc.org
The adoption of these green chemistry principles will not only make the production of this compound more sustainable but also potentially more cost-effective. benthamdirect.comresearchgate.net
Table 3: Comparison of Synthesis Methods for Isothiocyanates
| Method | Reagents/Conditions | Advantages |
|---|---|---|
| Traditional | Amine, CS₂, toxic desulfurating agents (e.g., heavy metal salts) nih.gov | Well-established |
| Green Method 1 | Amine, CS₂, CaO benthamdirect.comresearchgate.net | Cheap, non-toxic reagent, simplified workup |
| Green Method 2 | Amine, CS₂, Na₂S₂O₈ in water rsc.org | Use of water as a solvent, good yields, tolerates various functional groups |
In Vivo Efficacy Studies and Translational Research Pathways
While in vitro studies are crucial for identifying biological activity and mechanisms of action, the therapeutic potential of this compound can only be validated through in vivo studies. nih.gov The pathway from a promising laboratory compound to a clinical therapeutic involves rigorous preclinical testing in animal models followed by structured clinical trials in humans. nih.gov
The translational research pathway for this compound should include:
Preclinical Animal Models: Efficacy studies in relevant animal models of disease (e.g., cancer xenograft models) are essential to demonstrate in vivo activity. These studies are critical for establishing proof-of-concept. nih.gov
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is vital. PK/PD studies help in determining the optimal dosing regimen and understanding the exposure-response relationship. nih.gov
Formulation Development: Developing a stable and bioavailable formulation is a major challenge for many isothiocyanates. Research into novel delivery systems, such as nanoformulations, could enhance the therapeutic index of this compound. mdpi.com
Biomarker Identification: Identifying biomarkers that can predict response or measure target engagement in vivo will be crucial for guiding clinical development and patient selection. nih.gov
The extensive preclinical and clinical research conducted on other isothiocyanates provides a valuable framework for advancing this compound through the translational pipeline. nih.govnih.gov Overcoming challenges related to formulation, dose optimization, and identifying suitable patient populations will be key to its potential clinical success. nih.gov
Q & A
Q. What experimental designs are optimal for studying the electrophilic reactivity of the isothiocyanate group in cross-coupling reactions?
- Answer: Design competition experiments with thiols or amines to quantify electrophilicity (e.g., pseudo-first-order kinetics). Use X-ray crystallography to analyze adduct formation with biomolecules (e.g., albumin ). Computational docking (AutoDock Vina) predicts binding affinities for target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
